[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate
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Overview
Description
[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate is a natural product found in Fusarium compactum with data available.
Scientific Research Applications
Application in Drug Development for MRSA Infections
This compound has been explored for its potential in treating Methicillin-resistant Staphylococcus aureus (MRSA) infections. A study highlighted the role of computer-aided design in screening novel inhibitors against MRSA, where similar compounds have shown promising binding energies to key virulent factors of MRSA-associated infections (Skariyachan et al., 2011).
Crystallography and Molecular Structure Analysis
In crystallography, variations of this compound have been analyzed to understand their molecular structure and interactions. For instance, the study of a closely related compound, 5,22-Stigmastadien-3β-yl p-toluenesulfonate, provided insights into the relative orientations of peripheral groups and molecular interactions in crystals (Ketuly et al., 2010).
Inhibitors of Androgen Biosynthesis
Research into androsterone derivatives, which share a similar molecular structure, has revealed their potential as inhibitors of androgen biosynthesis. This is significant for understanding and potentially treating conditions related to androgen levels (Djigoué et al., 2012).
Synthesis and Analysis of Analog Compounds
The synthesis of analog compounds, such as α-Tocopherol and α-Tocotrienol, from similar molecular structures, has been studied. These works provide a foundation for understanding the chemical pathways and potential applications of these compounds (Scott et al., 1976).
Exploration in Liver X Receptor Agonists
Studies on derivatives of similar structures have explored their role as Liver X receptor (LXR) agonists. This is crucial in the regulation of cholesterol metabolism and associated diseases (Ching, 2013).
Properties
Molecular Formula |
C31H50O6S |
---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C31H50O6S/c1-18(2)19(3)10-11-20(4)22-13-14-23-21-12-15-26-29(5,6)28(37-38(33,34)35)25(32)17-30(26,7)24(21)16-27(36-9)31(22,23)8/h12,16,18,20,22-23,25-28,32H,3,10-11,13-15,17H2,1-2,4-9H3,(H,33,34,35)/t20-,22-,23+,25-,26+,27+,28+,30-,31-/m1/s1 |
InChI Key |
WUTCIYAEVCFZHD-VXDDAOQXSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C=C3C2=CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)OS(=O)(=O)O)O)C)OC)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(C(C=C3C2=CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)OC)C |
Synonyms |
4,4,24-trimethylcholestatrien-2,3,12-triol-12-O-methyl, 3 sulfate A 108836 A-108836 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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